

An In-depth Technical Guide to Trimethylsilyl Methacrylate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Trimethylsilyl methacrylate*

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Abstract

Trimethylsilyl methacrylate (TMSMA) is a versatile monomer utilized in the synthesis of a variety of silicon-containing polymers. Its unique structure, combining a reactive methacrylate group with a protective trimethylsilyl moiety, allows for controlled polymerization and subsequent deprotection to yield functionalized polymers. This guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of TMSMA, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure

Trimethylsilyl methacrylate consists of a methacrylate group esterified with a trimethylsilyl group. The trimethylsilyl group acts as a protecting group for the carboxylic acid of methacrylic acid.

Molecular Formula: C₇H₁₄O₂Si

SMILES string: CC(=C)C(=O)O--INVALID-LINK--(C)C

InChI key: PGQNYIRJCLTTOJ-UHFFFAOYSA-N

Caption: Chemical structure of **trimethylsilyl methacrylate**.

Physicochemical Properties

The physical and chemical properties of **trimethylsilyl methacrylate** are summarized in the table below.

Property	Value
Molecular Weight	158.27 g/mol
Appearance	Colorless to slightly yellow liquid [1]
Density	0.888 - 0.89 g/mL at 25 °C [1] [2] [3]
Boiling Point	146.824 °C at 760 mmHg [1] , 51-51.5 °C at 20 mmHg [2] [3]
Flash Point	30.079 °C [1] , 32 °C (closed cup)
Refractive Index	n _{20/D} 1.415 [1] [2] [3]
Vapor Pressure	<5 mmHg at 25 °C [1]
Storage Temperature	2-8°C [1]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are crucial for the structural elucidation of **trimethylsilyl methacrylate**.

¹H NMR: The proton NMR spectrum of **trimethylsilyl methacrylate** exhibits characteristic signals for the vinyl protons of the methacrylate group, the methyl protons of the methacrylate group, and the protons of the trimethylsilyl group.

Chemical Shift (ppm)	Multiplicity	Assignment
~5.5 - 6.1	m	Vinyl protons (CH ₂ =)
~1.9	s	Methyl protons (-C(CH ₃)=)
~0.2	s	Trimethylsilyl protons (-Si(CH ₃) ₃)

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~166	Carbonyl carbon (C=O)
~137	Quaternary vinyl carbon (-C(CH ₃)=)
~125	Methylene vinyl carbon (CH ₂ =)
~18	Methyl carbon (-C(CH ₃)=)
~ -1	Trimethylsilyl carbons (-Si(CH ₃) ₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **trimethylsilyl methacrylate**. The spectrum is characterized by strong absorption bands corresponding to the carbonyl group of the ester and the Si-C and Si-O bonds of the trimethylsilyl group.

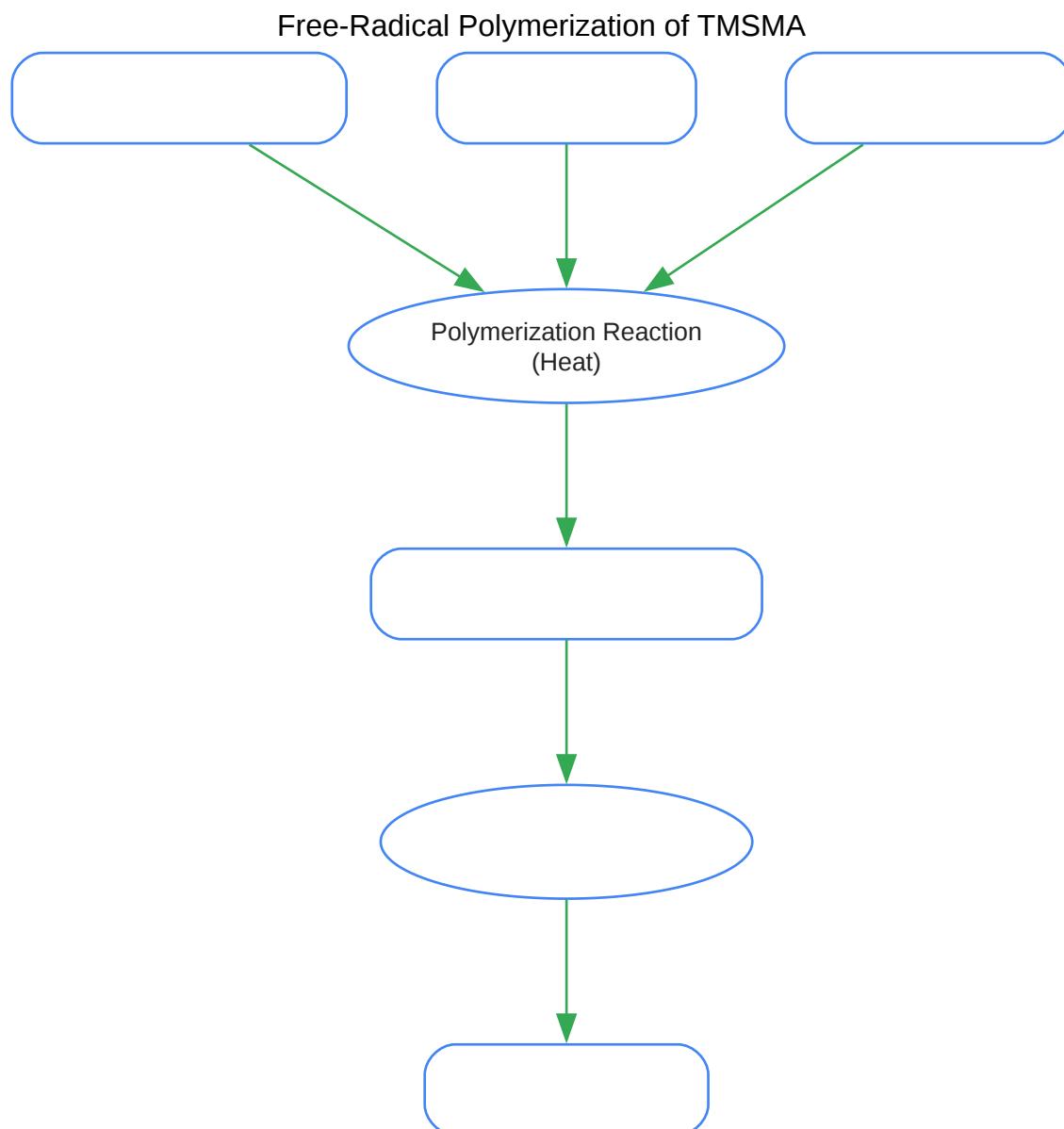
Wavenumber (cm ⁻¹)	Assignment
~1720	C=O stretching (ester)
~1638	C=C stretching (alkene) ^[4]
~1250	Si-CH ₃ deformation ^[5]
~840	Si-C stretching ^[5]
~1160	C-O-Si stretching

Reactivity and Polymerization

Trimethylsilyl methacrylate is a valuable monomer in polymer synthesis due to its ability to undergo polymerization through its methacrylate group. The trimethylsilyl group can be subsequently hydrolyzed to yield poly(methacrylic acid).

Free-Radical Polymerization

Trimethylsilyl methacrylate can be polymerized via free-radical polymerization using initiators such as azobisisobutyronitrile (AIBN).^[6] This method allows for the synthesis of well-defined polymers.^[7]



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Caption: Simplified workflow of TMSMA polymerization and deprotection.

Controlled Radical Polymerization

Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined block copolymers containing **trimethylsilyl methacrylate** with controlled molecular weights and narrow polydispersities.[7]

Experimental Protocols

Synthesis of Trimethylsilyl Methacrylate

A common method for the synthesis of **trimethylsilyl methacrylate** involves the reaction of methacrylic acid with a silylating agent like chlorotrimethylsilane in the presence of a base.

Materials:

- Methacrylic acid
- Chlorotrimethylsilane
- Triethylamine
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- A solution of methacrylic acid and triethylamine in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer under an inert atmosphere.
- The flask is cooled in an ice bath.
- Chlorotrimethylsilane is added dropwise to the stirred solution.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
- The resulting triethylamine hydrochloride salt is removed by filtration.
- The filtrate is washed with saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure **trimethylsilyl methacrylate**.

Synthesis of Trimethylsilyl Methacrylate

Methacrylic Acid +
Chlorotrimethylsilane +
Triethylamine in Diethyl Ether

Reaction at 0°C to RT

Filtration to remove
Triethylamine Hydrochloride

Washing with NaHCO3
and Brine

Drying over MgSO4

Solvent Evaporation

Fractional Distillation

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Caption: Experimental workflow for the synthesis of TMSMA.

Characterization Protocols

Sample Preparation: Approximately 10-20 mg of the purified **trimethylsilyl methacrylate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.[8]

^1H NMR Acquisition: A proton NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).[8] Standard parameters are used, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[8]

^{13}C NMR Acquisition: A carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum.[8]

Sample Preparation: A small drop of the purified liquid **trimethylsilyl methacrylate** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between two KBr plates.[8]

Data Acquisition: The spectrum is recorded over the range of 4000–600 cm^{-1} with a resolution of 4 cm^{-1} .[8] A background spectrum of the clean ATR crystal is recorded first.[8]

Safety Information

Trimethylsilyl methacrylate is a flammable liquid and vapor. It can cause skin and eye irritation.[9] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. [10][11] Store in a cool, dry, well-ventilated area away from sources of ignition.[10][12]

Conclusion

Trimethylsilyl methacrylate is a key monomer in the field of polymer chemistry, offering a convenient route to the synthesis of functionalized polymers. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and scientists in various disciplines, including materials science and drug development. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.

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